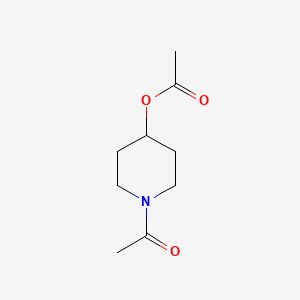

![molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1](/img/structure/B2927620.png)

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

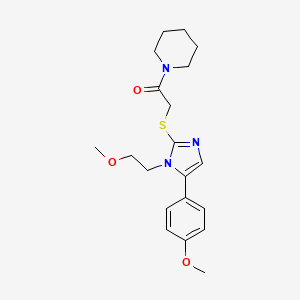

“3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature . This compound is a derivative of pyrazolopyridine, a medicinally privileged structure .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-aminopyrazoles and α-oxoketene dithioacetals . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is described by the InChI code: 1S/C8H9N5O/c1-4-6-2-5 (8 (14)11-9)3-10-7 (6)13-12-4/h2-3,12H,1,9H2, (H,10,13) (H,11,14) .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of this compound . The reaction involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications

Synthesis of Heterocyclic Derivatives

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is utilized in the synthesis of new heterocyclic derivatives, demonstrating its versatility as a reactive intermediate. Spectroscopic studies, elemental analysis, and X-ray structure analyses confirm the structures of the synthesized compounds, indicating its utility in developing compounds with potential applications in pharmaceuticals and materials science (Aly, El‐Emary, Mourad, Alyan, Bräse, & Nieger, 2019).

Metal Coordination and Magneto-Structural Correlations

This compound serves as a ligand in the formation of tetranuclear homoleptic copper(II) 2 x 2 rectangular grid complexes, showcasing its role in facilitating strict self-assembly processes. These complexes are investigated for their magneto-structural correlations, providing insights into the design of magnetic materials with specific properties (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Development of Chemosensors

The chemical serves as a building block in developing chemosensors for detecting metal ions, such as Al3+. The synthesized probes exhibit high sensitivity and selectivity, highlighting the compound's potential in environmental monitoring and biological applications (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).

Antibacterial Activity

Research has also explored the antibacterial potential of pyrazolo[3,4-b]pyridine derivatives synthesized from 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide. These studies have identified moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, indicating the compound's relevance in medicinal chemistry for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Future Directions

properties

IUPAC Name |

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDNXMPZBNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)

![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)